(4-(2-环丙基-2-羟基乙基)哌嗪-1-基)(2,6-二氟苯基)甲酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, organoboron compounds, which are similar, are known to undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学研究应用
芳基哌嗪衍生物的代谢和处置
哌嗪衍生物,如“盐酸(4-(2-环丙基-2-羟乙基)哌嗪-1-基)(2,6-二氟苯基)甲酮”,经历广泛的代谢,包括 CYP3A4 依赖性 N-脱烷基化,形成 1-芳基哌嗪。这些代谢物对血清素受体和其他神经递质系统有不同的影响,对它们在治疗抑郁症、精神病或焦虑症中的应用有影响。它们的代谢和处置对于了解它们的药代动力学和优化它们的治疗潜力至关重要 (Caccia,2007)。
抗精神病和情绪障碍治疗
卢拉西酮是一种苯并异噻唑哌嗪衍生物,在治疗精神病和情绪障碍方面显示出疗效。其独特的药效学特征有助于其获得监管批准用于治疗精神分裂症和双相情感障碍。了解此类哌嗪衍生物的药理学可以指导开发具有改善安全性特征的新型治疗方法 (Pompili 等,2018)。
新型基于哌嗪的药理活性
对哌嗪及其类似物的研究揭示了广泛的潜在药理活性。这些活性包括抗分枝杆菌特性,其中几种化合物对耐多药结核分枝杆菌菌株表现出活性。这些发现强调了哌嗪衍生物在药物开发中的多功能性,尤其是在解决抗生素耐药性方面 (Girase 等,2020)。
哌嗪衍生物作为治疗剂
哌嗪化合物的结构修饰导致发现了具有重要治疗用途的分子,包括抗癌、抗精神病和抗病毒应用。哌嗪支架的适应性允许开发具有增强的药代动力学和药效学特性的分子,突出了该化合物在药物发现中的潜力 (Rathi 等,2016)。
属性
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2.ClH/c17-12-2-1-3-13(18)15(12)16(22)20-8-6-19(7-9-20)10-14(21)11-4-5-11;/h1-3,11,14,21H,4-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDLKXBKVUTBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。